3-bromo-N-(furan-2-ylmethyl)propanamide
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Overview
Description
3-Bromo-N-(furan-2-ylmethyl)propanamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the third carbon of the propanamide chain and a furan ring attached to the nitrogen atom via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(furan-2-ylmethyl)propanamide typically involves the following steps:
Bromination: The starting material, propanamide, undergoes bromination to introduce a bromine atom at the third carbon position.
Furan-2-ylmethylation: The brominated propanamide is then reacted with furan-2-ylmethylamine to form the desired product.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted amides, furanones, dihydrofuran derivatives, and biaryl compounds .
Scientific Research Applications
3-Bromo-N-(furan-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of bacterial growth or cancer cell proliferation. The furan ring and the bromine atom play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(furan-2-ylmethyl)benzamide
- 2-Bromo-N-(furan-2-ylmethyl)acetamide
- 3-Bromo-N-(furan-2-ylmethyl)butanamide
Uniqueness
3-Bromo-N-(furan-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for various applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-bromo-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C8H10BrNO2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) |
InChI Key |
OOWYUDCXWYFVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCBr |
Origin of Product |
United States |
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